molecular formula C20H23FN4O B5502122 8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B5502122
M. Wt: 354.4 g/mol
InChI Key: WMINJUKJMPYHLB-UHFFFAOYSA-N
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Description

8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C20H23FN4O and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.18558953 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

A study by Culbertson et al. (1990) explored fluoroquinolone antibacterials substituted at the 7-position with diazaspirocycles, such as 2,8-diazaspiro[5.5]undecane, for their potent Gram-positive and Gram-negative activity. This highlights the compound's role in developing new antibacterial agents with broad-spectrum efficacy (Culbertson, Sánchez, Gambino, & Sesnie, 1990).

Synthesis Methodologies

Parameswarappa and Pigge (2011) demonstrated the construction of 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization, showcasing an efficient synthesis approach for such spiro-heterocycles (Parameswarappa & Pigge, 2011).

Molecular Structure and Spectroscopy

Islam et al. (2015) reported on the synthesis and structural characterization of novel fluorinated spiro-heterocycles, including detailed spectroscopic investigations. This study provides insights into the physicochemical properties of these compounds, which are crucial for their potential applications in various scientific domains (Islam et al., 2015).

CCR8 Antagonists for Respiratory Diseases

Research by Dr. Peter Norman (2007) identified derivatives of diazaspiro[5.5]undecane as CCR8 antagonists, suggesting their utility in treating chemokine-mediated diseases, particularly respiratory conditions like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Photophysical Studies and Theoretical Calculations

Aggarwal and Khurana (2015) synthesized diazaspiro compounds and analyzed their solvatochromic behavior, providing valuable data on the photophysical properties of these molecules. Such studies are essential for understanding the interaction of spiro-heterocycles with light, which has implications in material science and sensor technology (Aggarwal & Khurana, 2015).

Properties

IUPAC Name

8-(3-fluoropyridin-2-yl)-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O/c21-17-3-1-9-23-19(17)24-12-2-7-20(14-24)8-4-18(26)25(15-20)13-16-5-10-22-11-6-16/h1,3,5-6,9-11H,2,4,7-8,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMINJUKJMPYHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(C2)CC3=CC=NC=C3)CN(C1)C4=C(C=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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